BHBM

Description

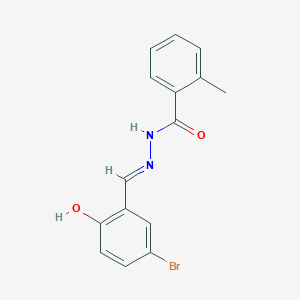

N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide is an acylhydrazone compound with notable antifungal activity. It has shown effectiveness against Cryptococcus neoformans, a pathogenic fungus, by inhibiting the synthesis of glucosylceramide, which is essential for fungal cell division .

Properties

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2/c1-10-4-2-3-5-13(10)15(20)18-17-9-11-8-12(16)6-7-14(11)19/h2-9,19H,1H3,(H,18,20)/b17-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREZUYGIIHJUAR-RQZCQDPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide can be synthesized through the condensation reaction of 3-bromo-4-hydroxybenzaldehyde with 2-methylbenzohydrazide. The reaction typically occurs in an organic solvent such as methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide are not widely documented, the general approach involves large-scale condensation reactions under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinylcarboxamide has been identified as a potent inhibitor of protein kinases, which are critical in the regulation of cell division and survival. Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. Its mechanism involves the inhibition of specific signaling pathways that are often dysregulated in tumors .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness against resistant strains of bacteria highlights its potential as a lead compound for the development of new antibiotics. The structural features of the compound allow it to interact with bacterial enzymes, disrupting their function and leading to cell death .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with kinases and other enzymes involved in metabolic pathways. By understanding these interactions, researchers can design more effective inhibitors for therapeutic use. For example, its ability to inhibit specific kinases can provide insights into the treatment of diseases like diabetes and cancer .

Biological Assays

N-(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinylcarboxamide is also used in biological assays to evaluate cellular responses to drug treatments. These assays help in elucidating the pharmacodynamics and pharmacokinetics of the compound, contributing to the development of new therapeutic strategies .

Materials Science

Synthesis of Functional Materials

In materials science, this compound serves as a building block for synthesizing novel functional materials. Its unique chemical properties allow it to be incorporated into polymers and other materials that exhibit desirable characteristics such as enhanced mechanical strength or thermal stability. Research into these applications is ongoing, with potential uses in coatings and composite materials .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated induction of apoptosis in breast cancer cell lines through kinase inhibition. |

| Study 2 | Antimicrobial Efficacy | Showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). |

| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of cyclin-dependent kinases (CDKs), with implications for cancer therapy. |

These case studies illustrate the diverse applications of N-(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinylcarboxamide across different scientific fields.

Mechanism of Action

N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide exerts its antifungal effects by inhibiting the synthesis of glucosylceramide, a crucial component of the fungal cell membrane. This inhibition disrupts fungal cell division and leads to cell death. The compound targets specific enzymes involved in the glucosylceramide synthesis pathway .

Comparison with Similar Compounds

Similar Compounds

3-bromo-N’-(3-bromo-4-hydroxybenzylidene)benzohydrazide: A derivative with similar antifungal properties.

N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide derivatives: Various derivatives have been synthesized to enhance antifungal activity and reduce toxicity.

Uniqueness

N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide stands out due to its high selectivity and potency against Cryptococcus neoformans. Its ability to inhibit glucosylceramide synthesis without affecting mammalian cells makes it a promising candidate for antifungal drug development .

Biological Activity

6,12-Dihydroindeno[1,2-b]fluorene (C₁₄H₁₄) is a polycyclic aromatic hydrocarbon that has garnered interest due to its potential biological activities and applications in organic electronics. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

6,12-Dihydroindeno[1,2-b]fluorene consists of an indeno fused with a fluorene structure. Its unique configuration contributes to its electronic properties, making it a candidate for various applications in materials science and biology.

Cytotoxicity

Research has indicated that compounds related to 6,12-dihydroindeno[1,2-b]fluorene exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant cytotoxicity against human epidermoid carcinoma KB cells with IC₅₀ values ranging from 2.5 to 8.5 μg/ml .

Antioxidant Activity

The antioxidant properties of 6,12-dihydroindeno[1,2-b]fluorene derivatives have been investigated, showing potential in inhibiting oxidative stress-related damage in cells. The ability to scavenge free radicals is crucial in preventing cellular damage and may contribute to the compound's overall cytotoxicity against cancer cells.

The biological activity of 6,12-dihydroindeno[1,2-b]fluorene can be attributed to several mechanisms:

- Inhibition of Pyrimidine Biosynthesis : Certain derivatives have been shown to selectively inhibit pathways involved in pyrimidine biosynthesis, which is essential for DNA synthesis and repair .

- Oxidative Stress Modulation : The compound's ability to modulate oxidative stress responses may play a role in its cytotoxic effects on cancer cells.

Study on Anticancer Activity

A notable study published in Nature explored the anticancer properties of 6,12-dihydroindeno[1,2-b]fluorene derivatives. The researchers synthesized various analogs and tested their efficacy against multiple cancer cell lines. Results indicated that some derivatives exhibited potent cytotoxicity with mechanisms linked to apoptotic pathways .

Research on Antioxidant Properties

Another study focused on the antioxidant capabilities of 6,12-dihydroindeno[1,2-b]fluorene. The findings revealed that certain derivatives could effectively reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in diseases associated with oxidative damage .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.